molecular formula C21H22ClN5O4S B611154 Targocil CAS No. 1200443-21-5

Targocil

Cat. No. B611154
M. Wt: 475.948
InChI Key: TYNZGYMGTTUYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Targocil is a bacteriostatic inhibitor of wall teichoic acid (WTA) biosynthesis . It can inhibit the growth of methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) with MIC90s of 2 μg/mL for both MRSA and MSSA .


Synthesis Analysis

Targocil targets the TarG subunit of the WTA translocase (TarGH) that transports WTA across the membrane to the wall . It has been shown that targocil treatment of a methicillin-susceptible Staphylococcus aureus strain led to a rapid shutdown of cellular autolysis .


Molecular Structure Analysis

The molecular weight of Targocil is 475.95 and its chemical formula is C21H22ClN5O4S . The exact mass is 475.11 .


Chemical Reactions Analysis

Exposure of Staphylococcus aureus to Targocil blocks the translocation of the major autolysin Atl across the membrane, resulting in a significant decrease in autolysis . This mechanism is WTA dependent since Targocil treatment decreased autolysis in methicillin-resistant strains but not in a WTA-deficient mutant .


Physical And Chemical Properties Analysis

Targocil is a solid substance with a white to light yellow color . It has a molecular weight of 475.95 and a chemical formula of C21H22ClN5O4S .

Scientific Research Applications

Antimicrobial Action Against Bacillus anthracis

Targocil is known for its antimicrobial properties, particularly against the bacterial envelope. A study elucidated how Bacillus anthracis, a bacterium that can be used as a bioterror weapon, senses and responds to Targocil. Targocil treatment increases the permeability of the cellular envelope and activates the EdsRS two-component system in B. anthracis. This activation leads to an increase in cardiolipin production by a cardiolipin synthase (ClsT), which restores barrier function and reduces Targocil's effectiveness. This research uncovered intrinsic mechanisms employed by B. anthracis to resist toxicity and revealed therapeutic targets for bacterial defense against structural damage (Laut et al., 2020).

Impact on Staphylococcus aureus

Another study focused on the effect of Targocil on Staphylococcus aureus, particularly how it blocks the translocation of the major autolysin Atl across the membrane, resulting in a significant decrease in autolysis. This action is dependent on wall teichoic acid (WTA) since Targocil treatment decreases autolysis in methicillin-resistant strains but not in a WTA-deficient mutant. This finding suggests Targocil’s potential in targeting specific bacterial functions related to cell wall integrity (Tiwari et al., 2018).

Inhibiting Wall Teichoic Acid Biosynthesis in Staphylococcus aureus

Research demonstrated Targocil's novel action in inhibiting a late step in wall teichoic acid biosynthesis in Staphylococcus aureus. Targocil targets the TarG subunit of the WTA transporter, leading to multicellular clusters and inducing the cell wall stress stimulon while reducing the expression of key virulence genes. This suggests that inhibitors acting at a late stage of the WTA biosynthetic pathway, like Targocil, may be useful as antibiotics, especially in combination with beta-lactams (Campbell et al., 2012).

Effectiveness Against Keratitis Caused by Staphylococcus aureus

A study on keratitis isolates caused by Staphylococcus aureus revealed Targocil as a bacteriostatic inhibitor of WTA biosynthesis. Targocil showed low toxicity at concentrations near the minimum inhibitory concentration, with increased effectiveness in inhibiting intracellular bacteria in the presence of human corneal epithelial cells compared to vancomycin. This indicates Targocil's potential for preventing keratitis caused by S. aureus strains (Suzuki, 2011).

Safety And Hazards

Targocil is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes. It is toxic and can cause serious damage to health by prolonged exposure. It also poses a possible risk of impaired fertility and harm to an unborn child .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N,N-diethyl-7,8-dimethoxytriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O4S/c1-5-26(6-2)19-15-11-17(30-3)18(31-4)12-16(15)27-20(23-19)21(24-25-27)32(28,29)14-9-7-13(22)8-10-14/h7-12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNZGYMGTTUYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N=NN2C3=CC(=C(C=C31)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659297
Record name 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Targocil

CAS RN

1200443-21-5
Record name 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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